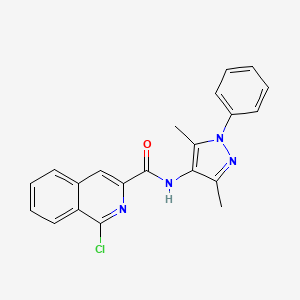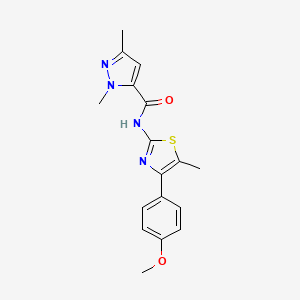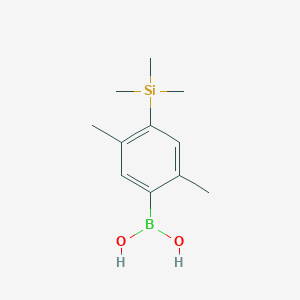
2,5-Dimethyl-4-(trimethylsilyl)phenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2,5-Dimethyl-4-(trimethylsilyl)phenylboronic acid” is a type of boronic acid derivative. Boronic acids are compounds that contain a boron atom bonded to two hydroxyl groups and one carbon group . They are commonly used in organic synthesis .
Molecular Structure Analysis
The molecular structure of “2,5-Dimethyl-4-(trimethylsilyl)phenylboronic acid” consists of a phenyl group (a benzene ring) with two methyl groups and a trimethylsilyl group attached. The boron atom is bonded to two hydroxyl groups .Chemical Reactions Analysis
Boronic acids, including “2,5-Dimethyl-4-(trimethylsilyl)phenylboronic acid”, are known to participate in various chemical reactions. One of the most common reactions is the Suzuki-Miyaura cross-coupling reaction, which is a type of carbon-carbon bond-forming reaction .Scientific Research Applications
Catalytic Applications
- Rhodium-Catalyzed Coupling Reactions : 2-(Trimethylsilyl)phenylboronic acid reacts with alkynes in the presence of a rhodium catalyst to produce benzosilole derivatives, demonstrating the potential of these compounds in catalytic applications (Tobisu et al., 2009).
Material Synthesis
Synthesis of Photovoltaic Materials : Trimethylsilyl-substituted alkynes have been used to synthesize novel 1,4-bis(alkynyl)benzene derivatives, highlighting the potential use of these compounds in developing photovoltaic materials (Zhang et al., 2020).
Synthesis of Benzyne Precursors and Luminophores : Functionalized 1,2-bis(trimethylsilyl)benzenes, key starting materials for benzyne precursors and luminophores, have been synthesized efficiently, underlining their significance in material science (Reus et al., 2012).
Organic Synthesis
Synthesis of Difunctional Phospholes : The reaction of certain phosphole derivatives with chlorotrimethylsilane and carbon dioxide, leading to trimethylsilyl and carboxylic acid derivatives, demonstrates the versatility of these compounds in organic synthesis (Deschamps & Mathey, 1998).
Preparation of Selective Reductants : Compounds like 1,4-bis(trimethylsilyl)-1,4-diaza-2,5-cyclohexadiene, with their strong reducing properties, are used to generate low-valent early transition metals, illustrating their role in selective reduction processes (Saito et al., 2014).
Spectroscopy and Analysis
Vibrational Studies : Vibrational studies of phenylboronic acid derivatives, such as 4-Carboxy Phenylboronic acid, have been performed using FT-IR and Raman spectroscopy, showcasing the application of these compounds in spectroscopic analysis (Dikmen & Alver, 2021).
Extraction and Quantitation Methods : Bonded-phase phenylboronic acid columns have been used to extract specific compounds from urine, indicating the role of these compounds in analytical chemistry (Lawson et al., 1985).
properties
IUPAC Name |
(2,5-dimethyl-4-trimethylsilylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19BO2Si/c1-8-7-11(15(3,4)5)9(2)6-10(8)12(13)14/h6-7,13-14H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATUPLLKBFHTRGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1C)[Si](C)(C)C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19BO2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethyl-4-(trimethylsilyl)phenylboronic acid | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

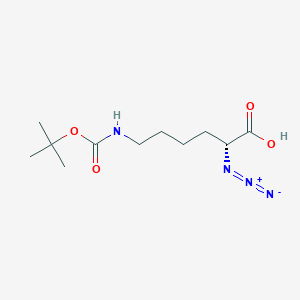
![2,5-Dimethyl-1-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]pyrrole-3-carbaldehyde](/img/structure/B2784959.png)
![1-Methyl-1,6-diazaspiro[3.3]heptane dihydrochloride](/img/structure/B2784960.png)
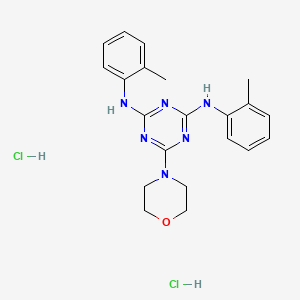
![9-(3,5-dimethylphenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2784963.png)
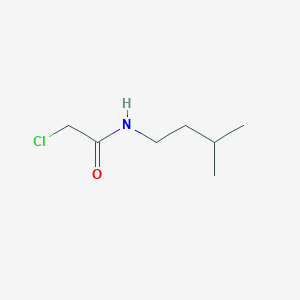
![Methyl 3-[(2-{[2-({2-[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate](/img/structure/B2784967.png)

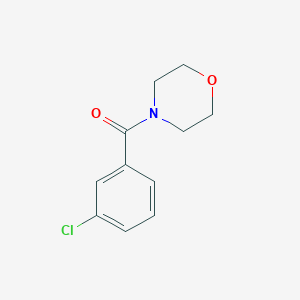
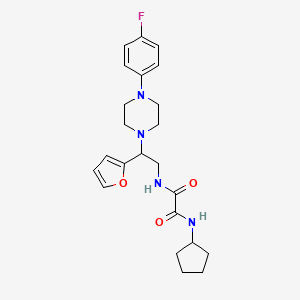
![2-chloro-6-fluoro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2784971.png)
![Methyl 4,5-dimethyl-2-{[(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B2784974.png)
